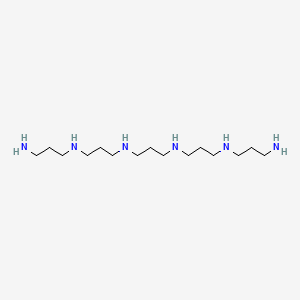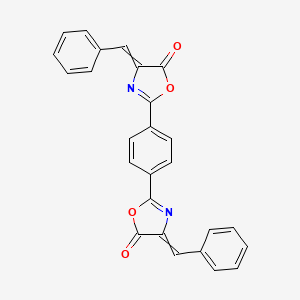
2,2'-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a phenylene group and substituted with benzylidene groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) typically involves the condensation of appropriate aldehydes with amino acids or their derivatives under specific conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the oxazole rings. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.
Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one): Similar structure but with methyl groups instead of benzylidene groups.
2,2’-(1,4-Phenylene)bis(4-phenyl-1,3-oxazol-5(4H)-one): Similar structure but with phenyl groups instead of benzylidene groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzylidene groups may enhance its reactivity and potential interactions with biological targets.
Propiedades
Número CAS |
64422-71-5 |
|---|---|
Fórmula molecular |
C26H16N2O4 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-benzylidene-2-[4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H16N2O4/c29-25-21(15-17-7-3-1-4-8-17)27-23(31-25)19-11-13-20(14-12-19)24-28-22(26(30)32-24)16-18-9-5-2-6-10-18/h1-16H |
Clave InChI |
OUMMMCPJPKGYNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=CC=C5)C(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
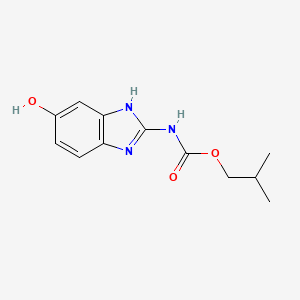
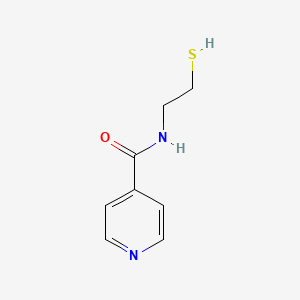
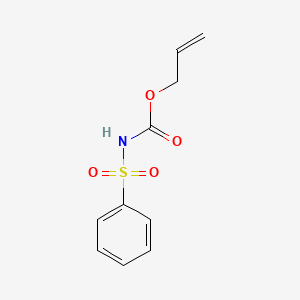
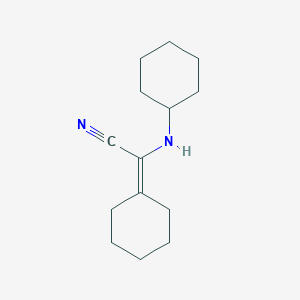
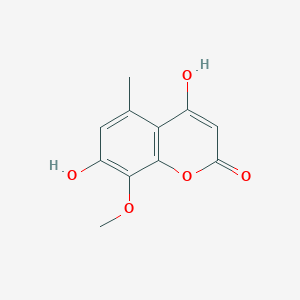
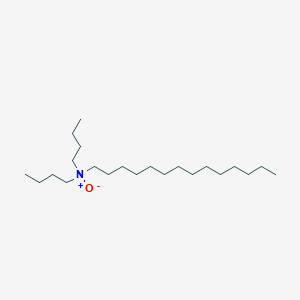
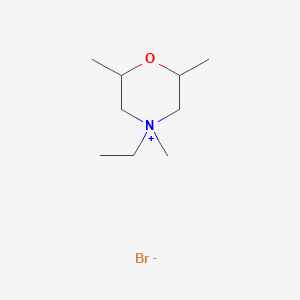
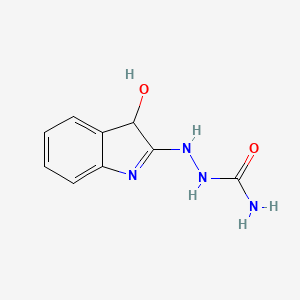
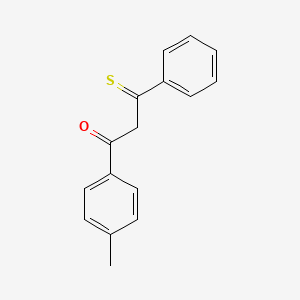
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

